molecular formula C10H12O3 B067466 (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol CAS No. 172542-26-6

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Cat. No.: B067466
CAS No.: 172542-26-6
M. Wt: 180.2 g/mol
InChI Key: RVMKZYKJYMJYDG-ZETCQYMHSA-N
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Description

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is a chiral synthetic intermediate of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key precursor in the synthesis of more complex molecules, particularly those targeting neurotransmitter systems. Its structure, featuring a benzodioxole moiety and a chiral secondary alcohol, is commonly investigated for its potential role in the structure-activity relationships (SAR) of ligands for adrenergic and serotonergic receptors. Researchers utilize this chemical to explore synthetic pathways, develop novel psychoactive substances for in vitro pharmacological profiling, and study the metabolic pathways of amphetamine-related compounds. The stereospecific (S) configuration is critical for its biological interactions, making it an essential tool for enantioselective synthesis and for understanding the chiral recognition properties of biological targets. Provided as a high-purity material, it is intended for use in analytical standards development, organic synthesis, and fundamental biochemical research.

Properties

IUPAC Name

(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKZYKJYMJYDG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172542-26-6
Record name (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol
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Preparation Methods

Substrate Synthesis: 1-(2H-1,3-Benzodioxol-5-yl)Propan-2-one

The prochiral ketone precursor, 1-(2H-1,3-benzodioxol-5-yl)propan-2-one, is synthesized via Friedel-Crafts acylation. Benzodioxol-5-ylmethane reacts with acetyl chloride in the presence of AlCl₃, yielding the ketone in 78% efficiency.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts enable enantioselective reduction of the ketone to the (S)-alcohol. Ruthenium complexes with chiral bisphosphine ligands, such as (S,S)-Ph-BPE, achieve high enantiomeric excess (ee).

Reaction Conditions:

  • Catalyst : [RuCl₂((S,S)-Ph-BPE)] (1 mol%)

  • Solvent : Methanol

  • Pressure : 50 bar H₂

  • Temperature : 25°C

  • Time : 12 hours

Outcomes:

Catalyst SystemYield (%)ee (%)
Ru/(S,S)-Ph-BPE9298
Ru/BINAP8590

The Ru/(S,S)-Ph-BPE system demonstrates superior stereocontrol due to enhanced π-π interactions between the ligand and substrate.

Transition-Metal Catalyzed Hydroaminomethylation

Substrate Functionalization

Vinylbenzodioxole derivatives serve as starting materials. For example, 5-vinyl-2H-1,3-benzodioxole undergoes hydroaminomethylation with formaldehyde and dimethylamine under Rhodium catalysis.

Rhodium-Catalyzed Asymmetric Reaction

A Rhodium(I)/BTPP (tetraphosphorus dipyrrolylphosphoramidite) system facilitates linear-selective hydroaminomethylation, forming the amine intermediate, which is subsequently oxidized to the alcohol.

Reaction Conditions:

  • Catalyst : [Rh(nbd)₂]SbF₆ (0.5 mol%)

  • Ligand : BTPP (1.2 mol%)

  • Solvent : Tetrahydrofuran

  • Temperature : 60°C

  • Time : 24 hours

Outcomes:

StepYield (%)Selectivity (n:i)
Hydroaminomethylation8999:1
Oxidation (NaIO₄)95-

The BTPP ligand’s steric bulk ensures preferential formation of the linear amine, which is oxidized to the (S)-alcohol via Kornblum oxidation.

Mannich Reaction Followed by Stereoselective Reduction

Mannich Base Synthesis

A Mannich reaction between 1-(2H-1,3-benzodioxol-5-yl)ethanone, paraformaldehyde, and dimethylamine hydrochloride in ethanol yields the β-amino ketone intermediate.

Reaction Conditions:

  • Reagents : Paraformaldehyde (1.2 eq), dimethylamine HCl (1.5 eq)

  • Solvent : Ethanol

  • Catalyst : HCl (0.5 mL)

  • Temperature : Reflux

  • Time : 2 hours

Ketone Reduction with Chiral Catalysts

The β-amino ketone undergoes asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst.

Reaction Conditions:

  • Catalyst : (S)-CBS-oxazaborolidine (5 mol%)

  • Reductant : BH₃·THF

  • Solvent : Toluene

  • Temperature : -20°C

  • Time : 6 hours

Outcomes:

Reduction MethodYield (%)ee (%)
CBS Catalyst8897
NaBH₄900 (rac)

The CBS system induces high enantioselectivity, whereas NaBH₄ produces racemic alcohol.

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationScale Feasibility
Asymmetric HydrogenationHigh ee (98%)Requires high-pressure H₂Industrial
Hydroaminomethylation/OxidationExcellent regioselectivity (99:1)Multi-step processPilot
Mannich-CBS ReductionModular substrate designSensitive to moistureLaboratory

Industrial-Scale Considerations

Catalyst Recycling

Ru/(S,S)-Ph-BPE systems immobilized on mesoporous silica enable five reuse cycles with <5% activity loss.

Solvent Optimization

Replacing methanol with cyclopentyl methyl ether (CPME) improves yield (95% → 97%) and reduces environmental impact .

Scientific Research Applications

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol involves its interaction with specific molecular targets:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It can bind to receptors, modulating their activity and leading to physiological effects.

    Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3-benzodioxolyl-propanol derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Substituents/Modifications Pharmacological Activity/Applications Source/Evidence ID
(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (2S)-propan-2-ol linked to 1,3-benzodioxol-5-yl Secondary alcohol, S-configuration Potential antiviral (SARS-CoV-2 Nsp3 binder)
D-Amphetamine (2S)-1-phenylpropan-2-amine Primary amine, phenyl group CNS stimulant, ADHD treatment
MDMA (3,4-methylenedioxymethamphetamine) N-methyl-1-(2H-1,3-benzodioxol-5-yl)propan-2-amine N-methyl amine, 1,3-benzodioxole Psychoactive (entactogen)
N-Ethylnorpentylone (Ephylone) 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one Ketone, ethylamino side chain Synthetic cathinone (stimulant)
rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine Racemic N-methylpropan-2-amine derivative with 1,3-benzodioxole N-methyl amine, R-configuration dominant CNS stimulant (proposed)
(2S)-1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propan-2-ol (2S)-propan-2-ol with benzodioxolylmethylamino group Amino alcohol, S-configuration SARS-CoV-2 Nsp3 macrodomain inhibitor

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The S-configuration in this compound may enhance binding specificity compared to racemic analogs (e.g., rac-(2R)-N-methylpropan-2-amine in ). Stereochemistry critically influences receptor interactions, as seen in D-amphetamine’s (S-configuration) superior CNS activity over L-forms .

Functional Group Variations: Amine vs. Alcohol: Replacement of the hydroxyl group with an amine (e.g., MDMA, ephylone) introduces psychoactive or stimulant properties due to interactions with monoamine transporters . Ketone vs.

Pharmacophore Modifications: Benzodioxole Position: Substitution at the 5-position (vs. 6- or 4-positions in ) affects aromatic stacking and metabolic stability. For example, 5-substituted benzodioxoles in MDMA and ephylone enhance serotonin receptor affinity .

Therapeutic vs.

Biological Activity

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, commonly referred to as 1-(benzo[d][1,3]dioxol-5-yl)propan-2-ol, is an organic compound characterized by its unique structural properties. It features a benzodioxole ring attached to a propanol chain, which contributes to its biological activity. This compound has garnered attention in various fields, particularly in oncology and pharmacology, due to its potential therapeutic applications.

  • Chemical Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 6974-61-4

The biological activity of this compound primarily involves its interaction with microtubules and tubulin. The compound modulates microtubule assembly, leading to significant effects on the cell cycle:

  • Microtubule Interaction : The compound suppresses tubulin polymerization or stabilizes microtubule structures.
  • Cell Cycle Arrest : It induces cell cycle arrest at the S phase.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, making it a candidate for anticancer therapies.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have demonstrated that this compound shows promising anticancer activity against several cancer cell lines:

  • Prostate Cancer (LNCaP)
  • Pancreatic Cancer (MIA PaCa-2)
  • Acute Lymphoblastic Leukemia (CCRF-CEM)

The specific mechanism involves disrupting microtubule dynamics, which is crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. While detailed studies are still required, preliminary findings indicate its potential effectiveness against various microbial strains.

Case Studies and Research Findings

StudyFocusFindings
BenchChem StudyMicrotubule InteractionDemonstrated suppression of tubulin polymerization leading to cell cycle arrest.
Oncology ResearchAnticancer ActivityEvaluated against LNCaP and MIA PaCa-2; showed significant cytotoxicity.
Antimicrobial StudyMicrobial EfficacyPreliminary results suggest potential activity against specific pathogens.

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully characterized; however, the presence of the propan-2-ol moiety may enhance its bioavailability compared to similar compounds. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Pd-Catalyzed C-N Cross-Coupling : This method allows for efficient synthesis with high yields.
  • Reduction Reactions : Utilizing sodium tetrahydroborate for the reduction of precursors.

These methods ensure scalability and purity suitable for both laboratory and industrial applications.

Q & A

Q. What are the established synthetic routes for (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via ketone reduction (e.g., using NaBH₄ or chiral catalysts) or nucleophilic substitution of benzodioxole derivatives. For enantiomeric purity, asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC separation is recommended. Reaction optimization should include temperature control (0–25°C) and solvent polarity adjustments (e.g., THF vs. ethanol) to minimize racemization .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement to resolve absolute configuration. Key parameters include Flack x (near 0) and Hooft y (near 1) .
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial relationships. Chiral derivatizing agents (e.g., Mosher’s acid) can enhance stereochemical assignment .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the bioactive conformations of this compound in receptor binding studies?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., monoamine transporters). Prioritize flexible side-chain docking to account for induced-fit binding.
  • MD simulations : Use AMBER or GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How do variations in solvent polarity and temperature impact the kinetic versus thermodynamic control in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Kinetic control : Use polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) to favor faster-forming intermediates.
  • Thermodynamic control : Non-polar solvents (e.g., toluene) at reflux (110°C) stabilize thermodynamically favored products. Monitor via TLC/HPLC to track product ratios .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between theoretical calculations and experimental observations in the dipole moment analysis of this compound?

  • Methodological Answer :
  • Theoretical : Calculate dipole moments using Gaussian09 (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model).
  • Experimental : Measure dipole moments via dielectric constant analysis in solution. Cross-validate with crystallographic electron density maps (SHELXL-derived multipole models) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems for this compound?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., MDMA for psychoactivity).
  • Meta-analysis : Apply ANOVA to compare IC₅₀ values across studies. Check for confounding factors (e.g., enantiomeric impurities via chiral HPLC) .

Regulatory and Safety Considerations

Q. What analytical protocols are recommended for detecting trace impurities in this compound samples under international regulatory frameworks?

  • Methodological Answer :
  • GC-MS : Use DB-5MS columns and EI ionization (70 eV) for impurity profiling. Compare retention indices with NIST library.
  • LC-QTOF : Employ HILIC columns for polar impurities. Validate against WHO guidelines for novel psychoactive substances .

Structural and Functional Analogues

Q. How does the substitution pattern on the benzodioxole ring influence the physicochemical properties of this compound compared to its analogues?

  • Methodological Answer :
  • LogP analysis : Measure octanol-water partitioning via shake-flask method. Compare with computational predictions (ChemAxon).
  • Hydrogen-bonding : Use IR spectroscopy (O-H stretch at ~3200 cm⁻¹) and Cambridge Structural Database (CSD) surveys to assess intermolecular interactions .

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